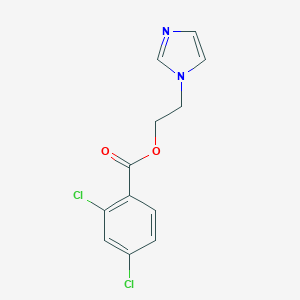
2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoate, also known as Imidazole-2-ethyl 2,4-dichlorobenzoate, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of 2,4-dichlorobenzoic acid and contains an imidazole ring, which makes it a useful tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate varies depending on its specific application. As an enzyme inhibitor, it binds to the active site of the enzyme and prevents its normal function. As an antimicrobial agent, it disrupts the cell membrane or cell wall of the microorganism, leading to cell death. As an anticancer agent, it induces apoptosis in cancer cells through various mechanisms, including the activation of caspases and the inhibition of NF-κB signaling.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate also vary depending on its specific application. As an enzyme inhibitor, it can lead to increased levels of acetylcholine in the brain, which can have various physiological effects such as improved cognitive function. As an antimicrobial agent, it can prevent the growth of harmful bacteria and fungi, leading to improved health outcomes. As an anticancer agent, it can induce apoptosis in cancer cells, leading to tumor regression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate in lab experiments include its high purity, stability, and specificity for certain enzymes or microorganisms. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for the use of 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate in scientific research, including:
1. Development of new enzyme inhibitors: 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate could be used as a starting point for the development of new enzyme inhibitors with improved specificity and potency.
2. Investigation of new antimicrobial agents: 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate could be used as a lead compound for the development of new antimicrobial agents with improved efficacy and safety.
3. Development of new anticancer agents: Further research could be conducted to fully understand the anticancer properties of 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate and to develop new anticancer agents based on its structure.
In conclusion, 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate is a versatile chemical compound that has been extensively studied for its potential applications in scientific research. Its various applications include enzyme inhibition, antimicrobial activity, and anticancer properties. Further research is needed to fully understand its mechanism of action and potential side effects, but it holds promise for the development of new drugs and treatments in the future.
Méthodes De Synthèse
The synthesis of 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate involves the reaction of 2,4-dichlorobenzoic acid with imidazole and ethyl chloroformate in the presence of a base such as triethylamine. The reaction yields 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate as a white crystalline solid with a melting point of 151-153°C.
Applications De Recherche Scientifique
2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate has been used in a variety of scientific research applications, including:
1. Enzyme inhibition studies: 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate has been used as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine and their inhibition can lead to increased levels of acetylcholine in the brain.
2. Antimicrobial activity: 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate has been shown to have antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
3. Cancer research: 2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoateethyl 2,4-dichlorobenzoate has been investigated for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in animal models.
Propriétés
Nom du produit |
2-(1H-imidazol-1-yl)ethyl 2,4-dichlorobenzoate |
|---|---|
Formule moléculaire |
C12H10Cl2N2O2 |
Poids moléculaire |
285.12 g/mol |
Nom IUPAC |
2-imidazol-1-ylethyl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C12H10Cl2N2O2/c13-9-1-2-10(11(14)7-9)12(17)18-6-5-16-4-3-15-8-16/h1-4,7-8H,5-6H2 |
Clé InChI |
TUGHLXPPUJCYOH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OCCN2C=CN=C2 |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C(=O)OCCN2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



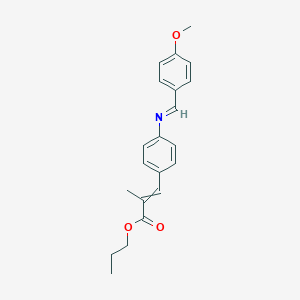

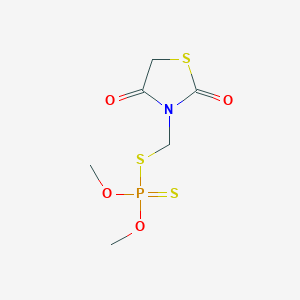
![N-[2-(6,7-dimethoxyquinolin-2-yl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B231311.png)
![2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231327.png)
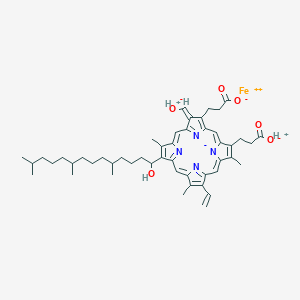
![1-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B231330.png)

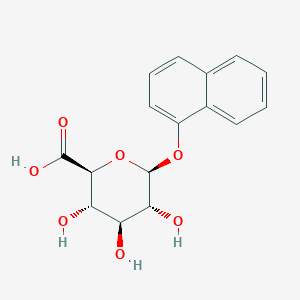
![4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231339.png)


![1-Ethoxy[1]benzothieno[3,2-c]pyridine](/img/structure/B231346.png)
